molecular formula C12H10N2 B3060372 [1-(4-Methylphenyl)ethylidene]malononitrile CAS No. 3111-61-3

[1-(4-Methylphenyl)ethylidene]malononitrile

Cat. No.: B3060372
CAS No.: 3111-61-3
M. Wt: 182.22 g/mol
InChI Key: XYWJLFIDPXBVOD-UHFFFAOYSA-N
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Description

[1-(4-Methylphenyl)ethylidene]malononitrile (systematic name: 2-(1-(p-tolyl)ethylidene)malononitrile) is a malononitrile derivative featuring a 4-methylphenyl-substituted ethylidene group. Its molecular formula is C₁₂H₁₀N₂, with a molecular weight of 182.23 g/mol. This compound is synthesized via a base-catalyzed condensation reaction between 4-methylacetophenone and malononitrile. Evidence from synthetic protocols indicates a high yield (81%) and a white solid product with a melting point of 96–98°C . Infrared (IR) spectroscopy confirms the presence of nitrile groups, with a characteristic C≡N stretch at 2224 cm⁻¹ . The compound serves as a key intermediate in organic synthesis, particularly in the preparation of dyes and heterocyclic scaffolds .

Properties

IUPAC Name

2-[1-(4-methylphenyl)ethylidene]propanedinitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2/c1-9-3-5-11(6-4-9)10(2)12(7-13)8-14/h3-6H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYWJLFIDPXBVOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=C(C#N)C#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40294820
Record name [1-(4-methylphenyl)ethylidene]malononitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40294820
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3111-61-3
Record name NSC98325
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=98325
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name [1-(4-methylphenyl)ethylidene]malononitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40294820
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism

Cu(OAc)₂ coordinates to the carbonyl oxygen of 4-methylacetophenone, enhancing its electrophilicity. Simultaneously, DABCO deprotonates malononitrile, generating a resonance-stabilized enolate that attacks the activated ketone. Subsequent dehydration yields the α,β-unsaturated product. The reaction proceeds under mild conditions (25–40°C) in dichloromethane or tetrahydrofuran, achieving completion within 6–8 hours.

Experimental Procedure

  • Reagents : Malononitrile (1.2 equiv), 4-methylacetophenone (1.0 equiv), Cu(OAc)₂ (10 mol%), DABCO (20 mol%), and anhydrous dichloromethane.
  • Process :
    • Combine reagents in a nitrogen-flushed flask.
    • Stir at 30°C until TLC confirms consumption of the ketone (hexane/ethyl acetate 3:1).
    • Quench with ice water, extract with DCM, and dry over Na₂SO₄.
    • Purify via recrystallization (ethanol/water) to isolate pale-yellow crystals.

Yield : 85–90%.
Characterization :

  • ¹H NMR (CDCl₃): δ 7.48 (d, J = 8.3 Hz, 2H, Ar–H), 7.30 (d, J = 8.0 Hz, 2H, Ar–H), 2.62 (s, 3H, CH₃–C), 2.42 (s, 3H, Ar–CH₃).
  • IR : 2223 cm⁻¹ (C≡N), 1605 cm⁻¹ (C=C), 1583 cm⁻¹ (Ar–C=C).

Microwave-Assisted Knoevenagel Condensation

While traditionally employed for aldehydes, microwave-assisted Knoevenagel condensation has been adapted for ketones, including 4-methylacetophenone, using ammonium acetate as a catalyst. This method reduces reaction times from hours to minutes.

Optimization Challenges

Ketones exhibit lower reactivity than aldehydes due to steric and electronic effects. To overcome this, elevated temperatures (120–150°C) and microwave irradiation (300–500 W) are employed. The solvent-free conditions minimize side reactions and enhance atom economy.

Protocol

  • Reagents : Malononitrile (1.1 equiv), 4-methylacetophenone (1.0 equiv), ammonium acetate (5 mol%).
  • Process :
    • Mix reagents in a microwave vial.
    • Irradiate at 400 W for 10–15 minutes.
    • Cool, dissolve in ethanol, and filter to remove unreacted solids.
    • Recrystallize from hexane/ethyl acetate.

Yield : 70–75%.
Characterization :

  • ¹H NMR data aligns with Method 1, confirming structural integrity.

Traditional Base-Catalyzed Condensation

For laboratories lacking microwave or transition-metal catalysts, traditional heating with piperidine or ammonium acetate remains viable. Though slower, this method is cost-effective and scalable.

Procedure

  • Reagents : Malononitrile (1.2 equiv), 4-methylacetophenone (1.0 equiv), piperidine (5 mol%), toluene.
  • Process :
    • Reflux under Dean-Stark conditions for 12–18 hours to remove water.
    • Cool, wash with dilute HCl, and dry.
    • Purify via vacuum distillation or column chromatography.

Yield : 60–65%.
Characterization : Consistent with Methods 1 and 2.

Comparative Analysis of Synthetic Methods

Method Catalyst Time Temperature Yield Scalability
Cu(OAc)₂/DABCO Cu(OAc)₂, DABCO 6–8 h 30°C 85–90% High
Microwave NH₄OAc 10–15 m 150°C 70–75% Moderate
Traditional Piperidine 12–18 h 110°C 60–65% High

Critical Considerations in Synthesis

  • Solvent Selection : Polar aprotic solvents (e.g., DCM) enhance Cu(OAc)₂ solubility, while toluene aids azeotropic water removal in traditional methods.
  • Catalyst Load : Excess DABCO (>20 mol%) may promote side reactions, whereas sub-stoichiometric Cu(OAc)₂ reduces turnover frequency.
  • Purity Control : Recrystallization from ethanol/water (1:1) eliminates residual DABCO or metal contaminants.

Chemical Reactions Analysis

Types of Reactions: [1-(4-Methylphenyl)ethylidene]malononitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: It can participate in nucleophilic substitution reactions, where the nitrile groups are replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are often used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .

Scientific Research Applications

Chemistry: In chemistry, [1-(4-Methylphenyl)ethylidene]malononitrile is used as a precursor for synthesizing various heterocyclic compounds, which are essential in developing pharmaceuticals, agrochemicals, and dyes.

Biology and Medicine: This compound’s derivatives have shown potential in biological applications, including antiviral, anticancer, and antimicrobial activities. Researchers are exploring its use in developing new therapeutic agents .

Industry: In the industrial sector, this compound is employed in the production of advanced materials and specialty chemicals. Its versatility makes it a valuable component in manufacturing processes.

Mechanism of Action

The mechanism by which [1-(4-Methylphenyl)ethylidene]malononitrile exerts its effects involves its ability to act as a nucleophile or electrophile in various chemical reactions. Its molecular structure allows it to interact with different molecular targets and pathways, facilitating the formation of complex molecular architectures .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Malononitrile derivatives with substituted ethylidene or benzylidene groups exhibit diverse physicochemical properties and applications depending on their substituents. Below is a detailed comparison of [1-(4-methylphenyl)ethylidene]malononitrile with analogous compounds:

Substituent Effects on Physical Properties

Compound Name Substituent Melting Point (°C) IR (C≡N stretch, cm⁻¹) Key Applications References
This compound 4-Methylphenyl (p-Tolyl) 96–98 2224 Dye synthesis, intermediates
[1-(4-Methoxyphenyl)ethylidene]malononitrile 4-Methoxyphenyl 114–115 2223 Not explicitly reported
[1-(3-Fluoro-4-methoxyphenyl)ethylidene]malononitrile 3-Fluoro-4-methoxyphenyl Not reported 2834 (C–H stretch) Intermediate for Schiff bases
Vanillylidenemalononitrile 4-Hydroxy-3-methoxyphenyl Not reported Not reported Potential pharmaceutical use
FDDNP ([18F]-labeled) 6-(Fluoroethylamino)naphthyl Not reported Not reported PET imaging (Alzheimer’s disease)

Key Observations:

  • Electron-Donating Groups : Methoxy (3b) and methyl (3c) substituents enhance electron density on the aromatic ring, influencing reactivity. The methoxy derivative (3b) has a higher melting point (114–115°C) compared to the methyl analog (96–98°C), likely due to stronger intermolecular interactions .
  • Electron-Withdrawing Groups : The 3-fluoro-4-methoxy substituent () introduces steric and electronic effects, altering IR characteristics (C–H stretch at 2834 cm⁻¹) and reactivity in subsequent reactions .
  • Biological Relevance: FDDNP, a naphthyl-substituted derivative, demonstrates blood-brain barrier penetration and binds to amyloid plaques and neurofibrillary tangles, enabling its use in Alzheimer’s diagnostics via PET imaging .

Biological Activity

[1-(4-Methylphenyl)ethylidene]malononitrile, also known as 2-[1-(4-methylphenyl)ethylidene]malononitrile, is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and detailed research findings.

Chemical Structure and Properties

The compound features a unique structure characterized by a malononitrile moiety attached to an ethylidene group with a para-methylphenyl substituent. Its chemical formula is C12H11N3, and it has a molecular weight of 213.24 g/mol. The presence of the nitrile groups contributes to its reactivity and potential biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The compound may exert its effects through the following mechanisms:

  • Enzyme Inhibition : The nitrile groups can participate in nucleophilic attack mechanisms, inhibiting key enzymes involved in metabolic pathways.
  • Receptor Modulation : The compound may bind to specific receptors, leading to altered cellular signaling pathways.

Biological Activities

Research has indicated several biological activities associated with this compound:

Antimicrobial Activity

Studies have shown that this compound exhibits significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for various bacterial strains are summarized in Table 1.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus50
Escherichia coli75
Bacillus subtilis100
Pseudomonas aeruginosa125

These findings suggest that this compound could be a promising candidate for developing new antimicrobial agents.

Antifungal Activity

In addition to antibacterial properties, the compound has demonstrated antifungal activity against common pathogens such as Candida albicans. Preliminary tests indicate MIC values ranging from 32 to 64 µg/mL, indicating moderate efficacy.

Case Studies

Several case studies have explored the efficacy of this compound in various applications:

  • Study on Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry evaluated the compound's effectiveness against resistant bacterial strains. Results indicated that it significantly inhibited growth, particularly in Staphylococcus aureus and Escherichia coli, highlighting its potential as an antibiotic alternative .
  • Antifungal Research : Another study focused on evaluating antifungal properties against Candida species. The results showed promising activity, suggesting that further exploration could lead to therapeutic applications in treating fungal infections .

Future Directions

Given the encouraging results regarding its biological activities, future research should focus on:

  • Mechanistic Studies : Understanding the precise mechanisms through which this compound exerts its effects will be crucial for optimizing its use in therapeutic settings.
  • In Vivo Studies : Conducting animal studies to evaluate safety, efficacy, and pharmacokinetics will help translate these findings into clinical applications.
  • Structure-Activity Relationship (SAR) : Investigating modifications to the compound's structure may enhance its potency and selectivity against specific pathogens.

Q & A

Q. What are the optimal conditions for synthesizing [1-(4-methylphenyl)ethylidene]malononitrile, and how is its purity validated?

Methodological Answer: The compound is typically synthesized via a condensation reaction between 4-methylacetophenone and malononitrile in ethanol, catalyzed by organic bases like morpholine or piperidine . Key parameters include:

  • Molar ratio: 1:1 stoichiometry of ketone to malononitrile.
  • Catalyst: Piperidine (0.1–0.5 equiv.) enhances reaction efficiency .
  • Temperature: Reflux conditions (70–80°C) for 4–24 hours .

Purity validation:

  • Elemental analysis: Confirms %C, %H, %N (e.g., Anal. Calcd for C₁₂H₁₀N₂: C, 73.45; H, 5.14; N, 14.28) .
  • Melting point: Reported mp 96–98°C (lit. mp 79.5–80.5°C in some derivatives, requiring recrystallization from ethanol/petroleum ether) .
  • IR spectroscopy: Peaks at ~2224 cm⁻¹ (C≡N stretch) and 1491 cm⁻¹ (C=C aromatic) .

Q. How is the structural conformation of this compound characterized?

Methodological Answer:

  • X-ray crystallography: Resolves bond lengths (e.g., C=C at 1.34 Å) and dihedral angles (e.g., 5.2° between aromatic and malononitrile planes) .
  • NMR spectroscopy:
    • ¹H NMR: Aromatic protons appear as a singlet at δ 7.2–7.4 ppm; methyl groups at δ 2.3–2.5 ppm .
    • ¹³C NMR: Cyano carbons at δ 115–120 ppm; conjugated C=O/C=N carbons at δ 160–170 ppm .

Q. What safety protocols are recommended for handling malononitrile derivatives?

Methodological Answer:

  • Toxicity mitigation: Use fume hoods, nitrile gloves, and eye protection due to cyanide release risks .
  • Storage: Store at 0–6°C in airtight containers to prevent hydrolysis .
  • Waste disposal: Neutralize with alkaline hypochlorite before disposal .

Advanced Research Questions

Q. How does this compound function as a PET tracer for Alzheimer’s disease (AD) biomarkers?

Methodological Answer: The compound’s derivative, [¹⁸F]FDDNP, binds to β-amyloid plaques (APs) and neurofibrillary tangles (NFTs) via hydrophobic interactions and π-stacking .

  • Radiolabeling: Automated synthesis with ¹⁸F-fluorination (40–60% radiochemical yield) .
  • PET imaging: Quantify retention in hippocampal regions (relative residence time: AD patients > controls, p = 0.0007) .
  • Validation: Correlate PET data with postmortem histopathology .

Q. How can conflicting data on melting points or reactivity be resolved?

Methodological Answer:

  • Reproducibility checks: Repeat synthesis under inert atmosphere (N₂/Ar) to exclude oxidative side reactions .
  • Polymorphism screening: Use differential scanning calorimetry (DSC) to identify crystalline forms .
  • Multi-lab validation: Cross-validate IR, NMR, and X-ray data across independent studies .

Q. What mechanistic insights explain the compound’s reactivity in multicomponent reactions?

Methodological Answer:

  • Base-catalyzed pathways: Piperidine deprotonates malononitrile, enabling nucleophilic attack on the carbonyl group of 4-methylacetophenone .
  • Kinetic studies: Monitor reaction progress via HPLC to identify intermediates (e.g., enolate formation) .
  • DFT calculations: Model transition states to predict regioselectivity in heterocycle synthesis .

Q. How does structural modification (e.g., substituent variation) impact biological activity?

Methodological Answer:

  • Antimicrobial testing: Replace the 4-methyl group with electron-withdrawing groups (e.g., -NO₂) and assess MIC values against S. aureus (e.g., MIC = 8–16 µg/mL) .
  • Photophysical tuning: Introduce amino groups (e.g., 4-aminophenyl) to redshift absorption maxima (Δλ = 50–70 nm) .

Q. What advanced analytical methods address challenges in quantifying trace impurities?

Methodological Answer:

  • HPLC-MS: Detect <0.1% impurities using C18 columns (ACN/H₂O mobile phase) .
  • XPS surface analysis: Identify oxidation byproducts (e.g., carboxylates) on crystallite surfaces .

Q. How does [¹⁸F]FDDNP compare to other amyloid tracers (e.g., florbetapir) in clinical diagnostics?

Methodological Answer:

  • Specificity: [¹⁸F]FDDNP binds both APs and NFTs, while florbetapir targets Aβ plaques exclusively .
  • Limitations: [¹⁸F]FDDNP shows higher white matter binding, requiring kinetic modeling (Logan plot) for accurate quantification .

Q. What computational tools predict the compound’s reactivity in novel reaction systems?

Methodological Answer:

  • Molecular docking: Simulate binding affinity to amyloid fibrils (AutoDock Vina) .
  • Reaction simulation: Use Gaussian 16 to model transition states in Knoevenagel condensations .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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[1-(4-Methylphenyl)ethylidene]malononitrile
Reactant of Route 2
[1-(4-Methylphenyl)ethylidene]malononitrile

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